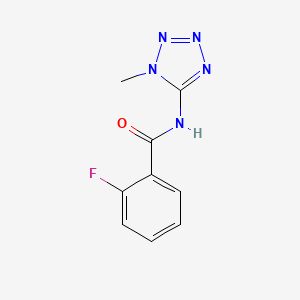

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a member of the tetrazole family of compounds, which have been shown to exhibit a range of biological activities.

Wissenschaftliche Forschungsanwendungen

Coordination Networks and NLO Properties

Research by Liao et al. (2013) focused on the synthesis of coordination networks using tetrazolate-yl acylamide tectons, including variants similar to the 2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide, to study their structural topologies and nonlinear optical (NLO) properties. The study demonstrates the impact of substituents on the formation of crystalline coordination networks with significant second harmonic generation efficiencies, highlighting the potential of such compounds in materials science (Jian-Zhen Liao et al., 2013).

Radiotracer Development for Clinical Imaging

Ohkubo et al. (2021) explored the automated radiosynthesis of 18F-labeled tracers for imaging hypoxia and tau pathology in clinical settings. Though not directly involving 2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide, this research underlines the broader application of fluorine-containing compounds in developing radiotracers for PET imaging, providing insights into the methodologies that could be applicable to similar compounds (Takayuki Ohkubo et al., 2021).

Imaging Sigma-2 Receptor Status in Tumors

Tu et al. (2007) synthesized and evaluated fluorine-containing benzamide analogs, including their potential for PET imaging of the sigma-2 receptor status in solid tumors. Their work shows how fluorine substitution influences the pharmacokinetics and tumor-targeting capabilities of these compounds, suggesting avenues for cancer diagnostic advancements (Z. Tu et al., 2007).

Antimicrobial Activity of Fluorobenzamides

Desai et al. (2013) conducted a study on fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activity. This research illustrates the role of fluorinated benzamides in developing new antimicrobial agents, highlighting the significance of the fluorine atom in enhancing antimicrobial effectiveness (N. Desai et al., 2013).

Synthesis of Fluorinated Heterocycles

Wu et al. (2017) reported on the rhodium-catalyzed synthesis of fluorinated heterocycles via C-H activation and coupling with 2,2-difluorovinyl tosylate. This research not only showcases the synthetic versatility of fluorinated compounds but also their potential applications in pharmaceutical and agrochemical industries, emphasizing the importance of catalyst choice and reaction conditions in the synthesis of complex fluorinated structures (Jia-Qiang Wu et al., 2017).

Eigenschaften

IUPAC Name |

2-fluoro-N-(1-methyltetrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5O/c1-15-9(12-13-14-15)11-8(16)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,11,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAKYOSTDSDPGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)